molecular formula C6H7N5S B13336670 1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine

1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13336670
M. Wt: 181.22 g/mol
InChI Key: KLQOMNNAGOGLBT-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both thiazole and triazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves multi-step reactions. One common method includes the reaction of thiazole derivatives with azides under copper-catalyzed conditions to form the triazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This process can remove oxygen or add hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups on the thiazole or triazole rings are replaced by other groups.

Major products from these reactions depend on the specific conditions and reagents used but can include various substituted thiazole and triazole derivatives.

Scientific Research Applications

1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific proteins .

Comparison with Similar Compounds

Similar compounds to 1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine include other thiazole and triazole derivatives. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. Examples include:

The uniqueness of this compound lies in its combined thiazole and triazole rings, which confer a broad spectrum of biological activities and versatile chemical reactivity.

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

1-(1,3-thiazol-5-ylmethyl)triazol-4-amine

InChI

InChI=1S/C6H7N5S/c7-6-3-11(10-9-6)2-5-1-8-4-12-5/h1,3-4H,2,7H2

InChI Key

KLQOMNNAGOGLBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CN2C=C(N=N2)N

Origin of Product

United States

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